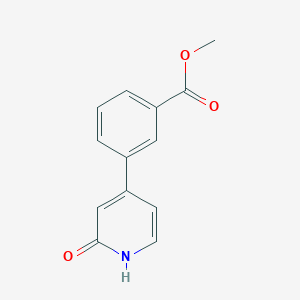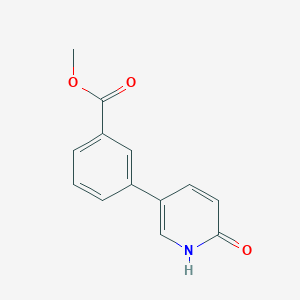
6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine (6-EMHP) is an organic compound with a wide range of applications in the scientific and medical fields. 6-EMHP is a versatile compound that has been used in the synthesis of a variety of molecules, including drugs, dyes, and other compounds. 6-EMHP has also demonstrated potential for use in the medical field, specifically for its ability to inhibit the growth of certain bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of a variety of molecules, including drugs, dyes, and other compounds. 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has also demonstrated potential for use in the medical field, specifically for its ability to inhibit the growth of certain bacteria and fungi. In addition, 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential use as an antioxidant, and for its ability to protect cells from oxidative damage.
Wirkmechanismus
The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is not fully understood, but several possible mechanisms have been proposed. One of the proposed mechanisms involves the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition could lead to increased levels of acetylcholine, which could have a variety of effects on the body. Another proposed mechanism involves the inhibition of the enzyme tyrosinase, which is involved in the production of melanin. Inhibition of this enzyme could lead to decreased production of melanin, which could be beneficial in the treatment of certain skin conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% are not fully understood, but there is evidence to suggest that it has a variety of effects on the body. Studies have shown that 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has antioxidant properties, which could protect cells from oxidative damage. In addition, 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to reduce inflammation, which could be beneficial in the treatment of certain conditions. 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the growth of certain bacteria and fungi, which could be beneficial in the treatment of certain infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% in lab experiments include its high purity (95%) and its versatility in the synthesis of a variety of molecules. In addition, 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and easy to obtain, making it ideal for use in laboratory experiments. The main limitation of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% research. One potential direction is the development of new synthesis methods for 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, which could lead to improved yields and lower costs. Another potential direction is the exploration of the biochemical and physiological effects of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, which could lead to new applications in the medical field. Additionally, further research into the mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% could lead to a better understanding of its potential therapeutic effects. Finally, research into the potential toxicity of 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols for its use in laboratory experiments.
Synthesemethoden
6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods, including the Claisen-Schmidt reaction, the Williamson ether synthesis, and the Wittig reaction. The most commonly used method is the Claisen-Schmidt reaction, which involves the reaction of ethyl acetate with 4-ethoxy-2-methylphenol in the presence of sodium hydroxide. The reaction produces 6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% as the main product, with a yield of 95%. The other methods of synthesis are less commonly used, but may be useful in certain circumstances.
Eigenschaften
IUPAC Name |
6-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-11-7-8-12(10(2)9-11)13-5-4-6-14(16)15-13/h4-9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPGVVQFTPFVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682934 | |
| Record name | 6-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-62-6 | |
| Record name | 6-(4-Ethoxy-2-methylphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)







